2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide

Catalog No.
S2714333
CAS No.
167386-25-6
M.F
C27H36N4O5S
M. Wt
528.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[...

CAS Number

167386-25-6

Product Name

2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide

IUPAC Name

2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide

Molecular Formula

C27H36N4O5S

Molecular Weight

528.67

InChI

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m0/s1

InChI Key

UMUPQWIGCOZEOY-QFIPXVFZSA-N

SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N

solubility

not available

Background:

MK-0677 DER (L-isomer), also known as Ibutamoren Mesylate, is a selective agonist of the growth hormone secretagogue receptor (GHSR) []. This receptor plays a crucial role in stimulating the release of growth hormone (GH) from the pituitary gland []. GH is a vital hormone involved in various physiological processes, including growth, development, metabolism, and body composition.

Potential Therapeutic Applications:

The potential therapeutic applications of MK-0677 DER (L-isomer) are currently under investigation in various pre-clinical and clinical studies. Some promising research areas include:

  • Growth hormone deficiency (GHD): Studies suggest that MK-0677 DER (L-isomer) may be effective in increasing GH levels and improving growth parameters in children with GHD [].
  • Muscle wasting conditions: GH has anabolic (muscle-building) properties, and MK-0677 DER (L-isomer) is being explored for its potential to improve muscle mass and function in conditions like sarcopenia (age-related muscle loss) and muscle wasting associated with chronic illnesses [].
  • Wound healing: GH promotes wound healing, and MK-0677 DER (L-isomer) is being investigated for its potential to accelerate wound closure and improve healing outcomes [].
  • Bone health: GH plays a role in bone formation and density. Studies are exploring the use of MK-0677 DER (L-isomer) to improve bone mineral density and potentially reduce the risk of osteoporosis [].

Important Considerations:

  • Self-administration of MK-0677 DER (L-isomer) is not recommended and should only be done under the supervision of a qualified healthcare professional in the context of a clinical trial.
  • MK-0677 DER (L-isomer) may interact with other medications and can potentially cause side effects.

2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide, commonly known as Ibutamoren, is a synthetic compound that acts as a growth hormone secretagogue. Its chemical structure includes a complex arrangement of functional groups, characterized by a spiroindole-piperidine moiety, which contributes to its biological activity. The molecular formula is C27H36N4O5SC_{27}H_{36}N_{4}O_{5}S, and it has a molar mass of approximately 528.66 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of endocrinology and gerontology.

  • There is no published information regarding the mechanism of action for MK-0677 DER (L-isomer).
  • However, considering its relation to MK-677, it might interact with the ghrelin receptor, a protein involved in stimulating growth hormone release.
  • Due to the lack of research on MK-0677 DER (L-isomer), no data exists on its safety or hazards.
Typical for amides and related structures:

  • Oxidation: This process involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: This reaction entails the replacement of one atom or group with another, allowing for the modification of the compound's properties.

These reactions can be leveraged to synthesize derivatives or analogs that may exhibit altered pharmacological profiles.

Ibutamoren is primarily recognized for its ability to stimulate the secretion of growth hormone and increase levels of insulin-like growth factor 1 (IGF-1). Research indicates that it can promote muscle growth, enhance recovery from injury, and potentially combat age-related muscle wasting. The compound has been studied for its effects on:

  • Growth Hormone Deficiency: It shows promise as a treatment option for individuals with deficiencies in growth hormone.
  • Muscle Wasting: Ibutamoren may help mitigate muscle loss associated with aging or chronic illness.
  • Frailty in Elderly Populations: Its role in improving lean body mass and physical performance makes it a candidate for addressing frailty.

The synthesis of 2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide typically involves multiple synthetic steps:

  • Formation of Key Intermediates: Initial reactions create intermediates that contain the essential spiroindole structure.
  • Coupling Reactions: These intermediates are then coupled with other functional groups to form the final product.
  • Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized through spectroscopic methods.

Ibutamoren has several applications in research and potential therapeutic settings:

  • Pharmaceutical Development: It is being investigated as a candidate for drugs aimed at treating growth hormone-related disorders.
  • Sports Medicine: Due to its anabolic properties, it is researched for enhancing athletic performance and recovery.
  • Clinical Trials: Ongoing studies are assessing its efficacy in various populations, including older adults and those with chronic illnesses.

Ibutamoren shares similarities with other growth hormone secretagogues but is distinguished by its unique structural features and pharmacological profile. Notable similar compounds include:

Compound NameDescriptionUnique Features
CapromorelinGhrelin receptor agonist used in veterinary medicineShorter half-life compared to Ibutamoren
L-163,540Growth hormone secretagogue with similar propertiesLower oral bioavailability
NN703Growth hormone releasing peptideDistinct pharmacokinetic properties

Ibutamoren's high oral bioavailability and sustained activation of the growth hormone-insulin-like growth factor 1 axis set it apart from these compounds, making it a promising candidate for therapeutic applications in various medical fields.

XLogP3

1.3

Dates

Last modified: 04-14-2024

Explore Compound Types